molecular formula C21H17Cl2F6N3O3S B15135409 GABA receptor Antagonist 1

GABA receptor Antagonist 1

Cat. No.: B15135409
M. Wt: 576.3 g/mol
InChI Key: SJHSMFDSLDIZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GABA receptor Antagonist 1 involves several steps, including the preparation of intermediate compounds and the final antagonist. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

GABA receptor Antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GABA receptor Antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of GABAergic neurotransmission and the effects of GABA inhibition. In biology and medicine, it is used to investigate the role of GABA receptors in neurological and mental health disorders, such as epilepsy, anxiety, and depression .

Properties

Molecular Formula

C21H17Cl2F6N3O3S

Molecular Weight

576.3 g/mol

IUPAC Name

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-(trifluoromethylsulfinylamino)ethyl]benzamide

InChI

InChI=1S/C21H17Cl2F6N3O3S/c1-11-6-12(2-3-16(11)18(33)30-4-5-31-36(34)21(27,28)29)17-10-19(35-32-17,20(24,25)26)13-7-14(22)9-15(23)8-13/h2-3,6-9,31H,4-5,10H2,1H3,(H,30,33)

InChI Key

SJHSMFDSLDIZNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCCNS(=O)C(F)(F)F

Origin of Product

United States

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